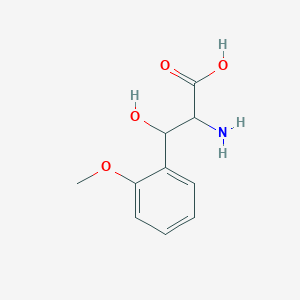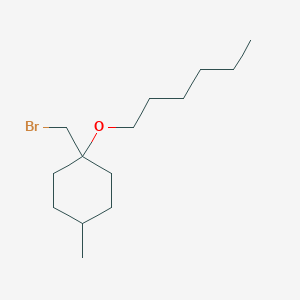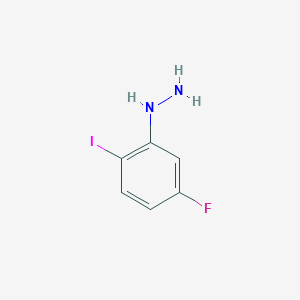
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxy and chloroethyl groups in this compound suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline typically involves multi-step organic reactions. One common approach is:
Starting Material: Isoquinoline
Step 1: Benzylation of isoquinoline at the 6-position using benzyl bromide in the presence of a base like potassium carbonate.
Step 2: Introduction of the 1-chloroethyl group via Friedel-Crafts alkylation using 1-chloroethane and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted isoquinoline.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Scientific Research Applications
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloroethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-(1-chloroethyl)isoquinoline: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(Benzyloxy)-1-ethylisoquinoline: Lacks the chlorine atom in the ethyl group.
6-(Benzyloxy)-1-(1-bromoethyl)isoquinoline: Contains a bromine atom instead of chlorine.
Uniqueness
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is unique due to the combination of the benzyloxy and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of these groups allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C18H16ClNO |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(1-chloroethyl)-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO/c1-13(19)18-17-8-7-16(11-15(17)9-10-20-18)21-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |
InChI Key |
ZUFKHEPNKODIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















